Fmoc-2,4-Dichloro-L-Phenylalanine: Stability, Storage, and Handling Guide
Fmoc-2,4-Dichloro-L-Phenylalanine: Stability, Storage, and Handling Guide
Executive Summary
Fmoc-2,4-Dichloro-L-Phenylalanine (Fmoc-Phe(2,4-Cl₂)-OH) is a critical non-canonical amino acid used to enhance the hydrophobicity, membrane permeability, and proteolytic stability of therapeutic peptides.[1][2] Its electron-deficient aromatic ring and steric bulk make it invaluable for "stapled" peptide synthesis and optimizing π-π stacking interactions in drug design.[1][2] However, its specific electronic properties require precise storage conditions to prevent premature Fmoc deprotection and racemization.[2]
This guide provides a scientifically grounded protocol for the storage, handling, and quality control of Fmoc-2,4-Dichloro-L-Phenylalanine, designed for researchers requiring high-fidelity reagents for GMP and pre-clinical workflows.[1][2]
Chemical Profile & Technical Specifications
| Property | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-2,4-dichloro-L-phenylalanine |
| CAS Number | 352351-62-3 (L-isomer); 352351-61-2 (D-isomer) |
| Molecular Formula | C₂₄H₁₉Cl₂NO₄ |
| Molecular Weight | 456.32 g/mol |
| Solubility | Soluble in DMF, DMSO, NMP; Insoluble in Water |
| Appearance | White to off-white amorphous powder |
| Purity Standard | ≥ 98.0% (HPLC), Enantiomeric Excess (ee) > 99% |
Stability Mechanisms & Degradation Pathways[2]
To ensure integrity, one must understand the causality of degradation.[2] Standard Fmoc-amino acids are generally stable, but the chlorinated phenyl ring introduces specific electronic effects that necessitate strict adherence to protocols.[2]
Hydrolytic Cleavage (Moisture Sensitivity)
The Fmoc group is a carbamate.[2] While stable to acid, it is susceptible to slow hydrolysis in the presence of moisture and trace bases.[2]
-
Mechanism: Water acts as a nucleophile, slowly attacking the carbonyl carbon of the Fmoc group, leading to the formation of the free amine and dibenzofulvene.[2]
-
Impact: Even <1% free amine can initiate autocatalytic polymerization during peptide coupling.[2]
Base-Catalyzed Racemization
The 2,4-dichloro substitution on the phenyl ring is electron-withdrawing.[1][2]
-
Electronic Effect: This withdraws electron density from the
-carbon, slightly increasing the acidity of the -proton compared to native Phenylalanine.[1][2] -
Risk: In the presence of tertiary amines (e.g., DIEA) or moisture, the rate of proton abstraction (racemization) can be accelerated.[2]
-
Prevention: Strict exclusion of basic vapors in storage areas.[2]
Photostability
Chlorinated aromatics can be susceptible to homolytic cleavage under high-energy UV radiation.[2] While Fmoc-Phe(2,4-Cl₂)-OH is relatively stable under ambient light, long-term exposure can lead to yellowing (formation of fluorenone byproducts).[1][2]
Storage Protocols: The "Cold-Dry-Dark" Triad[1][2]
The following protocol is a self-validating system. If the material aggregates or turns yellow, the system has failed.[2]
Long-Term Storage (> 1 Month)
-
Temperature: Store at -20°C (Standard Freezer).
-
Atmosphere: Desiccated.[2] The container must be sealed within a secondary containment vessel containing active desiccant (e.g., silica gel or Drierite).[2]
-
Container: Amber glass or opaque HDPE to block UV light.[2]
Short-Term Storage (< 1 Month)[1][2][5]
-
Temperature: 2-8°C (Refrigerator).
-
Condition: Tightly capped.[2] Do not leave open on the benchtop for extended periods.
Handling & Thawing (Critical SOP)
The #1 cause of degradation is condensation. [1][2]
-
Retrieval: Remove the container from the freezer.
-
Equilibration: Allow the closed container to sit at room temperature (20-25°C) for at least 60 minutes before opening.
-
Reasoning: Opening a cold bottle introduces atmospheric moisture, which condenses immediately on the powder, initiating hydrolysis.[2]
-
-
Aliquot: Weigh out the required amount quickly.
-
Purge: If possible, overlay the remaining stock with inert gas (Argon or Nitrogen) before resealing.[2]
-
Reseal: Parafilm the cap to ensure an airtight seal.[2]
Quality Control (QC) & Analytical Methods
Before using Fmoc-2,4-Dichloro-L-Phenylalanine in critical synthesis steps (e.g., late-stage macrocyclization), verify its purity.[1][2]
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini), 5 µm, 4.6 x 150 mm.[2]
-
Mobile Phase A: 0.1% TFA in Water.[2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide bond).[1][2]
-
Acceptance Criteria: Single major peak >98% area.[2][3] Impurities at relative retention time (RRT) ~0.9 often indicate Fmoc-cleaved species.[1][2]
Visual Inspection
-
Fail: Clumped, sticky solid (moisture contamination) or yellow discoloration (fluorenone formation).[1][2]
Visualization: Storage & Handling Workflow
The following diagram illustrates the logical flow for handling the reagent to maximize shelf-life.
Caption: Workflow for receiving, storing, and handling Fmoc-2,4-Dichloro-L-Phenylalanine to prevent moisture-induced degradation.
Safety & Disposal (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2] Handle in a fume hood to avoid inhaling dust.[2]
-
Disposal: Dispose of as solid organic hazardous waste.[2] Do not flush down drains.[2][4][5]
References
-
PubChem. (2025).[2] Fmoc-Phe(4-Cl)-OH Compound Summary (Analogous chlorinated derivative stability data). Retrieved from [Link]
Sources
- 1. 175453-08-4|Fmoc-Phe(4-Cl)-OH|BLD Pharm [bldpharm.com]
- 2. (s)-n-Fmoc-4-chlorophenylalanine | C24H20ClNO4 | CID 2734471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FMOC-D-2-METHYLPHENYLALANINE, CasNo.352351-63-4 KAISA GROUP INC United States [kaisagroup.lookchem.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
